molecular formula C8H9NOS B2734800 1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one CAS No. 41469-51-6

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one

Cat. No. B2734800
CAS RN: 41469-51-6
M. Wt: 167.23
InChI Key: AZSHKZOCPXDJLI-UHFFFAOYSA-N
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Description

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one is a chemical compound with the CAS Number: 41469-51-6 . It has a molecular weight of 167.23 . The IUPAC name for this compound is 1-amino-3H-1lambda4-benzo [b]thiophene 1-oxide .


Molecular Structure Analysis

The InChI code for 1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one is 1S/C8H9NOS/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H2,9,10) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 113-114 degrees Celsius . The physical form of this compound is a powder .

Scientific Research Applications

Antiproliferative Activity and DNA Binding

Research has demonstrated that diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes, including structures related to 1-Imino-2,3-dihydro-1λ^6-benzothiophen-1-one, exhibit potent antiproliferative activity against tumor cell lines. These compounds show strong DNA binding propensity and sequence selectivity, preferring AT-rich sites, suggesting their mode of action involves localization in the DNA compartment to inhibit DNA replication and induce apoptosis (Racané et al., 2010).

Synthesis and Chemical Reactivity

The chemical reactivity and synthetic applications of 1-Imino-2,3-dihydro-1λ^6-benzothiophen-1-one derivatives have been explored, with methods developed for efficient preparation. One study demonstrated the synthesis of 1(3H)-Imino-2-benzothiophene and 1-Imino-1H-2-benzothiopyran derivatives via reactions of secondary o-(vinyl)thiobenzamide derivatives with iodine, showing the versatility of these compounds in organic synthesis (Kobayashi et al., 2007).

Luminescent Materials

Derivatives of 1-Imino-2,3-dihydro-1λ^6-benzothiophen-1-one have been used in the development of luminescent materials. For instance, push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores have shown potential in luminescent solar concentrators, highlighting their application in renewable energy technologies (Bellina et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, closely related to 1-Imino-2,3-dihydro-1λ^6-benzothiophen-1-one, have been studied for their corrosion inhibition properties on steel in acidic environments. These compounds have shown significant inhibition efficiency, providing a foundation for developing new corrosion inhibitors in industrial applications (Hu et al., 2016).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.

properties

IUPAC Name

1-imino-2,3-dihydro-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHKZOCPXDJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one

CAS RN

41469-51-6
Record name 1-imino-2,3-dihydro-1lambda6-benzothiophen-1-one
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